1-Benzyl-4-(phenoxymethyl)piperazine
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Overview
Description
1-Benzyl-4-(phenoxymethyl)piperazine is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a benzyl group and a phenoxymethyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(phenoxymethyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with benzyl chloride and phenoxymethyl chloride under basic conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions. The process begins with the preparation of piperazine, followed by sequential addition of benzyl chloride and phenoxymethyl chloride. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-(phenoxymethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The benzyl and phenoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol or methanol.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the benzyl or phenoxymethyl groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has explored its potential as a pharmaceutical intermediate for the development of new drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(phenoxymethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
1-Benzylpiperazine: Similar in structure but lacks the phenoxymethyl group.
1-Phenoxyalkyl-4-(N,N-disubstitutedamino)alkylpiperazine: Contains a phenoxyalkyl group and different substituents on the piperazine ring.
1-Benzyl-4-methylpiperazine: Similar structure with a methyl group instead of the phenoxymethyl group.
Uniqueness: 1-Benzyl-4-(phenoxymethyl)piperazine is unique due to the presence of both benzyl and phenoxymethyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
21091-60-1 |
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Molecular Formula |
C18H22N2O |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
1-benzyl-4-(phenoxymethyl)piperazine |
InChI |
InChI=1S/C18H22N2O/c1-3-7-17(8-4-1)15-19-11-13-20(14-12-19)16-21-18-9-5-2-6-10-18/h1-10H,11-16H2 |
InChI Key |
CGWHBTSHHUZZAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)COC3=CC=CC=C3 |
Origin of Product |
United States |
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